molecular formula C11H8ClNO2 B1302490 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone CAS No. 37091-33-1

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone

Cat. No.: B1302490
CAS No.: 37091-33-1
M. Wt: 221.64 g/mol
InChI Key: UFMZTZBXSLVZBS-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is characterized by the presence of a chlorophenyl group attached to an isoxazole ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZTZBXSLVZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372591
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37091-33-1
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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